Tubacin

Overview

Description

Tubacin is a selective inhibitor of histone deacetylase 6 (HDAC6), a predominantly cytoplasmic class II histone deacetylase involved in many cellular processes, including degradation of misfolded proteins, cell migration, and cell-cell interaction . It selectively inhibits HDAC6-mediated alpha-tubulin deacetylation . This compound is a potent and selective inhibitor of HDAC6, with an IC50 value of 4 nM and approximately 350-fold selectivity over HDAC1 .

Synthesis Analysis

The synthesis of this compound involves a chemical strategy to identify more drug-like HDAC6 inhibitors using a highly parallel approach to biased chemical library synthesis . A hydroxamic acid building block, compound 1, possessing a reactive hydrazide separated by a six-carbon linear aliphatic linker that mimics the structure of SAHA and this compound was designed .

Molecular Structure Analysis

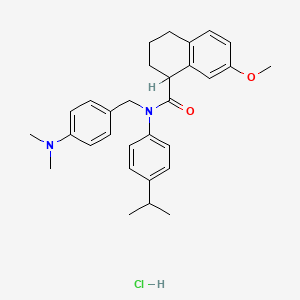

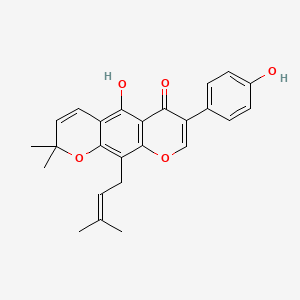

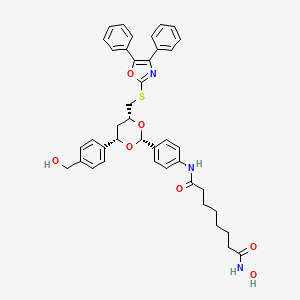

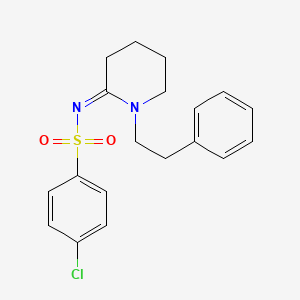

The molecular formula of this compound is C41H43N3O7S . Its molecular weight is 721.86 . The CAS number of this compound is 537049-40-4 .

Chemical Reactions Analysis

This compound has been shown to induce the hyperacetylation of a HDAC6 substrate Hsp90 and reduce the interaction of Hsp90 with JEV NS5 protein . It also suppresses the NS5 expression and antisense RNA genome synthesis in infected cells .

Physical And Chemical Properties Analysis

. It is soluble in DMSO at 90 mg/mL . It is recommended to be stored at -20°C .

Scientific Research Applications

1. Tubacin as a Histone Deacetylase Inhibitor

This compound, identified through a multidimensional chemical genetic screen, is a small molecule that inhibits α-tubulin deacetylation in mammalian cells without affecting histone acetylation, gene expression patterns, or cell cycle progression. This selective inhibition of histone deacetylase 6 (HDAC6) highlights its potential therapeutic applications as antimetastatic and antiangiogenic agents (Haggarty et al., 2003).

2. This compound in Cancer Treatment

This compound has shown efficacy in killing Epstein-Barr virus-positive Burkitt lymphoma cells through a caspase-3-independent pathway involving reactive oxygen species. It also induces apoptosis in lymphoblastoid cells. These findings suggest the combination of proteasome inhibitors and HDAC6 inhibitors like this compound may be effective in treating certain EBV-associated B cell lymphomas (Kawada et al., 2009).

3. Effect on Acute Lymphoblastic Leukemia Cells

This compound displays higher antiproliferative effects on acute lymphoblastic leukemia (ALL) cells than on normal hematopoietic cells. It induces apoptotic pathways in these cells and enhances the effects of chemotherapy in vitro and in vivo, suggesting its potential as a novel approach for treating ALL (Aldana-Masangkay et al., 2011).

4. Impact on Tubulin Dynamics and Cellular Adhesion

This compound treatment increases total adhesion area in cells and reduces cell motility by inhibiting HDAC6 activity towards tubulin. This leads to slower turnover of cellular adhesions, providing insight into the reduced motility in HDAC6-inhibited cells and its potential applications in controlling cell migration (Tran et al., 2007).

5. Inhibition of Inflammatory Mediators in Microglial Cells

This compound inhibits the release of inflammatory mediators in lipopolysaccharide-activated microglial cells. This action is possibly achieved through the reduction of oxidative stress levels in these cells, indicating its potential application in inflammatory and neurodegenerative diseases (Sui et al., 2017).

Mechanism of Action

Target of Action

Tubacin, a selective inhibitor, primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family that is mainly localized in the cytoplasm and has two functional catalytic domains . It plays a crucial role in numerous cellular processes, including cell migration, viral infection, and cancer .

Mode of Action

This compound inhibits HDAC6, leading to the hyperacetylation of its substrate, Hsp90 . This hyperacetylation disrupts the interaction of Hsp90 with other proteins, such as the NS5 protein of the Japanese Encephalitis Virus (JEV), thereby reducing viral RNA synthesis and replication . The inhibition of HDAC6 by this compound also results in the accumulation of acetylated α-tubulin , which is involved in various cellular processes, including cell shape maintenance, intracellular transport, and cell division .

Biochemical Pathways

The inhibition of HDAC6 by this compound impacts several biochemical pathways. It suppresses the NF-κB signaling pathway and HSP90, upregulates cell cycle regulators (p21, p53), and downregulates antiapoptotic proteins including Bcl-2 . These changes lead to a variety of direct and indirect oxidative effects on cellular DNA . Moreover, this compound-induced hyperacetylation of Hsp90 influences the activity of the NS5 protein in JEV replication .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of HDAC6 by this compound leads to significant cellular effects. It reduces the replication of viruses like JEV by decreasing viral RNA synthesis . In the context of cancer, this compound has been shown to suppress the growth of tumor cells . For instance, it inhibits the proliferation and drug resistance of multiple myeloma cells and glioma cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in a study on neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero, the administration of this compound was found to prevent these defects and epileptic consequences . This suggests that the timing and method of this compound administration can significantly impact its efficacy.

Safety and Hazards

Tubacin may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or flush eyes with water as a precaution .

Future Directions

Tubacin has shown potential in overcoming proteasome inhibitor resistance in multiple myeloma . It has also been found to reduce the replication of the Japanese Encephalitis Virus . Future research could focus on bringing this compound or an optimized analog into animal models of multiple myeloma and possibly a clinical trial . There is also growing evidence to support the relevance of HDAC6 and its non-histone substrates as a target for other cancers, including breast cancer .

properties

IUPAC Name |

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUZLJOUHMBZQY-YXQOSMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

537049-40-4 | |

| Record name | Tubacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)

![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)